molecular formula C11H10ClN3O2 B3015542 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1784910-93-5

5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B3015542
CAS RN: 1784910-93-5
M. Wt: 251.67
InChI Key: MJSARSMWKGZXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H10ClN3 . It is also known by other names such as 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves a one-pot, three-component reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives . This process is typically carried out in water and ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring is substituted with an amino group at the 5-position, a methyl group at the 1-position, and a 4-chlorophenyl group at the 3-position .

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Antimicrobial and Anticancer Agents : A series of compounds derived from 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid demonstrated significant antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as therapeutic agents in this area (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Structure Analysis

  • Crystal Structure Determination : The crystal structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was analyzed, showcasing the utility of X-ray analysis in determining the structure of similar compounds, which can be challenging through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009).

Dye Synthesis

  • Heterocyclic Dyes : Carboxylic pyrazolone based dyes, using 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, demonstrated shifts in absorption spectra depending on substituent effects and heterocyclic ring types. This showcases its application in the field of dyes and pigments (Tao, Zhao, Wang, Qian, & Huang, 2019).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : The synthesis of various pyrazole derivatives including 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters shows the broad applicability of this compound in creating hybridizing agents in agriculture (Beck, Lynch, & Wright, 1988).
  • Aurora Kinase Inhibitor : A compound related to this compound has been identified as an inhibitor of Aurora A, suggesting its potential use in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Molecular Docking Studies

  • Molecular Docking : The molecular docking studies of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids were performed, illustrating the compound's potential interactions with target proteins, significant in drug design (Reddy et al., 2022).

Safety and Hazards

This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-amino-3-(4-chlorophenyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-15-10(13)8(11(16)17)9(14-15)6-2-4-7(12)5-3-6/h2-5H,13H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSARSMWKGZXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.